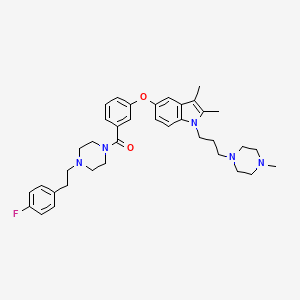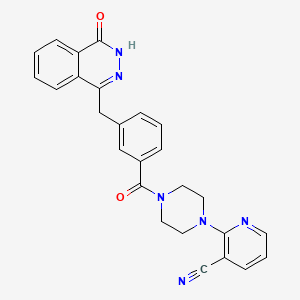
AZ9482
概要
説明
AZ9482は、ポリ(ADP-リボース)ポリメラーゼ酵素の強力かつ選択的な阻害剤であり、特にポリ(ADP-リボース)ポリメラーゼ1、ポリ(ADP-リボース)ポリメラーゼ2、およびポリ(ADP-リボース)ポリメラーゼ6を標的としています。この化合物は、特にがん治療と細胞生物学の分野で、科学研究において大きな可能性を示しています。 This compoundは、がん細胞で多極紡錘体形成を誘導する能力で知られており、腫瘍学研究における貴重なツールとなっています .
科学的研究の応用
AZ9482 has a wide range of scientific research applications, including:
Cancer Research: this compound is used to study the inhibition of poly (ADP-ribose) polymerase enzymes, which play a crucial role in DNA damage repair.
Cellular Biology: The compound is used to investigate cellular processes such as mitotic spindle formation and cell cycle regulation.
Drug Development:
作用機序
AZ9482は、ポリ(ADP-リボース)ポリメラーゼ1、ポリ(ADP-リボース)ポリメラーゼ2、およびポリ(ADP-リボース)ポリメラーゼ6の活性を阻害することで効果を発揮します。これらの酵素は、DNA損傷修復に関与しており、その阻害は細胞内のDNA損傷の蓄積につながります。これは、細胞周期の調節異常と細胞死の誘導をもたらし、特にがん細胞で顕著です。 この化合物は、多極紡錘体形成を誘導する能力も、その細胞毒性効果に寄与しています .
類似化合物の比較
類似化合物
オラパリブ: がん治療に使用される別のポリ(ADP-リボース)ポリメラーゼ阻害剤。
ベナダパリブ: this compoundと同様の結合特性を持つ強力な阻害剤。
This compoundの独自性
This compoundは、ポリ(ADP-リボース)ポリメラーゼ1、ポリ(ADP-リボース)ポリメラーゼ2、およびポリ(ADP-リボース)ポリメラーゼ6の3つの阻害が特徴であり、研究における汎用性の高いツールとなっています。 多極紡錘体形成を誘導する能力と、さまざまな細胞アッセイにおける強力な活性は、他の阻害剤と比較してそのユニークな特性を強調しています .
生化学分析
Biochemical Properties
AZ9482 plays a crucial role in biochemical reactions by inhibiting the activity of PARP1, PARP2, and PARP6 enzymes. These enzymes are involved in DNA repair processes, and their inhibition by this compound can lead to the accumulation of DNA damage in cells. The compound interacts with these enzymes by binding to their active sites, thereby preventing their normal function . This interaction is highly specific, with this compound exhibiting IC50 values of 1 nM for both PARP1 and PARP2, and 640 nM for PARP6 .
Cellular Effects
This compound has been shown to exert significant effects on various types of cells and cellular processes. In breast cancer cells, for example, this compound induces the formation of multipolar spindles (MPS), which can disrupt normal cell division and lead to cell death . Additionally, the compound influences cell signaling pathways, gene expression, and cellular metabolism by causing DNA damage and activating DNA damage response pathways . These effects highlight the potential of this compound as a therapeutic agent in cancer treatment.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with PARP1, PARP2, and PARP6 enzymes. By binding to the active sites of these enzymes, this compound inhibits their catalytic activity, leading to the accumulation of DNA damage in cells . This inhibition can result in the activation of DNA damage response pathways, changes in gene expression, and ultimately, cell death. The compound’s ability to induce multipolar spindle formation in breast cancer cells further underscores its potential as a therapeutic agent .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, with a recommended storage condition of -20°C for up to three years in powder form . In solution, its stability is reduced, and it is recommended to use stock solutions within one month to avoid degradation . Long-term effects of this compound on cellular function include sustained DNA damage and activation of DNA damage response pathways, which can lead to cell death over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits PARP1, PARP2, and PARP6, leading to DNA damage and activation of DNA damage response pathways . At higher doses, this compound can exhibit toxic effects, including severe DNA damage and cell death . These threshold effects highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways related to DNA damage repair. The compound interacts with enzymes such as PARP1, PARP2, and PARP6, which are key players in the DNA damage response . By inhibiting these enzymes, this compound disrupts the normal repair of DNA damage, leading to the accumulation of DNA lesions and activation of DNA damage response pathways . This disruption can affect metabolic flux and metabolite levels in cells.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s distribution is influenced by its binding to PARP1, PARP2, and PARP6 enzymes, which are localized in the nucleus . This localization allows this compound to effectively inhibit these enzymes and exert its effects on DNA damage repair pathways .
Subcellular Localization
This compound is primarily localized in the nucleus, where it interacts with PARP1, PARP2, and PARP6 enzymes . This subcellular localization is crucial for its activity, as it allows the compound to effectively inhibit these enzymes and disrupt DNA damage repair processes . The targeting of this compound to the nucleus is likely mediated by its binding interactions with these enzymes, which are predominantly nuclear proteins.
準備方法
合成経路と反応条件
AZ9482の合成には、2-ピペラジニル-3-シアノピリジンコアへのアミド結合の形成が含まれます。合成経路には通常、次のステップが含まれます。
2-ピペラジニル-3-シアノピリジンコアの形成: 適切な出発物質を制御された条件下で反応させてコア構造を形成します。
アミド結合の形成: コア構造は、次にアミド形成試薬と反応させて、最終化合物であるthis compoundを生成します。
工業生産方法
This compoundの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高収率と高純度を確保するための反応条件の最適化が含まれます。 この化合物は、通常、一貫性と品質を維持するために、制御された環境で生産されます .
化学反応の分析
反応の種類
AZ9482は、次のようないくつかの種類の化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化され、酸化誘導体の生成につながります。
還元: this compoundは、還元されて還元誘導体を形成することができます。
置換: この化合物は、置換反応を起こし、特定の官能基が他の官能基と置換されます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
置換: 目的の置換に応じて、さまざまな試薬を制御された条件下で使用できます。
主な生成物
科学研究への応用
This compoundは、次のような幅広い科学研究への応用があります。
がん研究: this compoundは、DNA損傷修復において重要な役割を果たすポリ(ADP-リボース)ポリメラーゼ酵素の阻害を研究するために使用されます。
細胞生物学: この化合物は、有糸分裂紡錘体形成や細胞周期制御などの細胞プロセスを調査するために使用されます.
創薬:
類似化合物との比較
Similar Compounds
Olaparib: Another poly (ADP-ribose) polymerase inhibitor used in cancer treatment.
Venadaparib: A potent inhibitor with similar binding properties to AZ9482.
Talazoparib: Known for its high specificity and potent inhibition of poly (ADP-ribose) polymerase enzymes.
Uniqueness of this compound
This compound stands out due to its triple inhibition of poly (ADP-ribose) polymerase 1, poly (ADP-ribose) polymerase 2, and poly (ADP-ribose) polymerase 6, making it a versatile tool in research. Its ability to induce multipolar spindle formation and its potent activity in various cellular assays highlight its unique properties compared to other inhibitors .
特性
IUPAC Name |
2-[4-[3-[(4-oxo-3H-phthalazin-1-yl)methyl]benzoyl]piperazin-1-yl]pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N6O2/c27-17-20-7-4-10-28-24(20)31-11-13-32(14-12-31)26(34)19-6-3-5-18(15-19)16-23-21-8-1-2-9-22(21)25(33)30-29-23/h1-10,15H,11-14,16H2,(H,30,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDDPBFWHZOJFHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=CC=N2)C#N)C(=O)C3=CC=CC(=C3)CC4=NNC(=O)C5=CC=CC=C54 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does AZ9482 interact with PARP enzymes and what are the downstream effects observed in cells?
A1: this compound, also known as 2-[4-[3-[(4-Oxidanylidene-3~{h}-Phthalazin-1-Yl)methyl]phenyl]carbonylpiperazin-1-Yl]pyridine-3-Carbonitrile, acts as a potent triple inhibitor of PARP1, PARP2, and PARP6. [] While its exact binding mode remains to be elucidated, studies using a photoaffinity probe based on this compound (PARPYnD) demonstrated its ability to effectively engage with PARP1 and PARP2 in cells. This engagement leads to the inhibition of PARP activity, ultimately disrupting critical cellular processes such as DNA repair and potentially contributing to the induction of multipolar spindle formation observed in breast cancer cells. []
Q2: What is particularly interesting about the interaction of this compound with PARP6?
A2: While this compound potently inhibits recombinant PARP6 in vitro and enriches PARP6 from cell lysates spiked with recombinant protein, it surprisingly fails to label endogenous PARP6 in intact cells when utilized as part of the PARPYnD probe. [] This intriguing finding suggests a potential discrepancy in the accessibility or conformation of PARP6 in its native cellular environment compared to its isolated recombinant form, highlighting a need for further investigation into the structural and functional intricacies of this enzyme.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


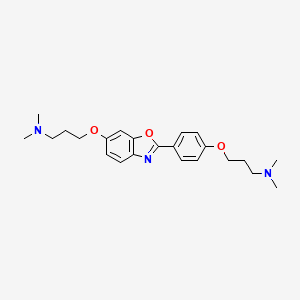
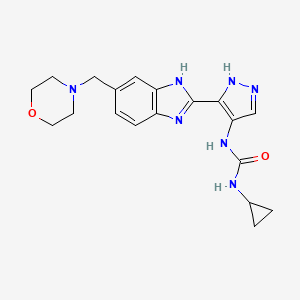
![1-cyclopropyl-3-[5-[6-(morpholin-4-ylmethyl)-1H-benzimidazol-2-yl]-1H-pyrazol-4-yl]urea;hydrochloride](/img/structure/B605658.png)
![1-cyclopropyl-3-[5-[6-(morpholin-4-ylmethyl)-1H-benzimidazol-2-yl]-1H-pyrazol-4-yl]urea;(2S)-2-hydroxypropanoic acid](/img/structure/B605659.png)
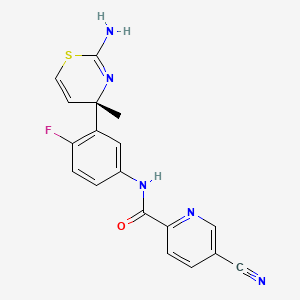
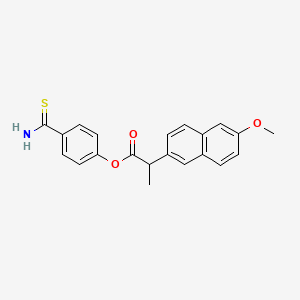
![[(2S)-2-[(4R,6R,8'S,15'S)-3',10'-diamino-3,6',14',14'-tetrahydroxy-2,7'-dioxospiro[1,3-oxazinane-6,13'-2,4,6,9,11-pentazatetracyclo[6.6.1.01,11.04,15]pentadeca-2,9-diene]-4-yl]-3-hydroxypropyl] hydrogen sulfate](/img/structure/B605666.png)
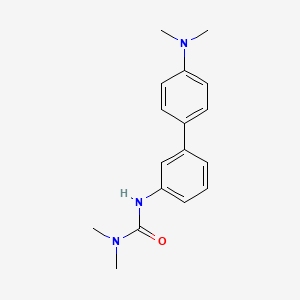
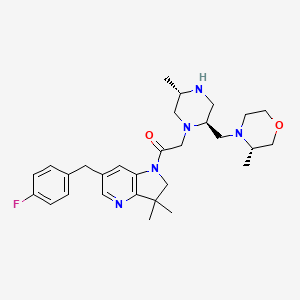
![[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2R)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-trimethylazanium](/img/structure/B605670.png)
